Benzoic-1-13C acid

Catalog No.
S1912303
CAS No.
55320-26-8
M.F
C7H6O2
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic-1-13C acid

CAS Number

55320-26-8

Product Name

Benzoic-1-13C acid

IUPAC Name

(113C)cyclohexatrienecarboxylic acid

Molecular Formula

C7H6O2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i6+1

InChI Key

WPYMKLBDIGXBTP-PTQBSOBMSA-N

SMILES

C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)O

Isomeric SMILES

C1=CC=[13C](C=C1)C(=O)O

Benzoic-1-13C acid is a stable isotope-labeled compound where the carboxyl carbon atom is substituted with carbon-13, a non-radioactive isotope of carbon. This modification allows for enhanced tracking and analysis in various scientific applications, particularly in metabolic studies and nuclear magnetic resonance spectroscopy. The molecular formula for Benzoic-1-13C acid is C7H6O2C_7H_6O_2, with a molecular weight of approximately 123.11 g/mol. As a colorless crystalline solid, it exhibits properties similar to those of its unlabeled counterpart, benzoic acid, but with distinct advantages in isotopic labeling for research purposes .

Typical of carboxylic acids:

  • Oxidation: Under certain conditions, it can be oxidized to form benzaldehyde or benzoic anhydride. Common oxidizing agents include potassium permanganate in alkaline conditions.
  • Reduction: It can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride .
  • Substitution Reactions: The compound is capable of undergoing electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation, typically facilitated by concentrated nitric acid or sulfuric acid.

Benzoic-1-13C acid exhibits notable biological activity, particularly in its interaction with microbial cells. Upon absorption, it interferes with metabolic processes within these cells, inhibiting their growth and proliferation. This compound plays a role in the metabolism of amino acids and short-chain fatty acids and is metabolized primarily in the liver, where it is converted into hippuric acid for excretion . The pharmacokinetics of this compound involve its absorption into the bloodstream, distribution throughout the body, and eventual excretion.

The synthesis of Benzoic-1-13C acid can be achieved through various methods:

  • Oxidation of Benzyl Alcohol: This method involves oxidizing benzyl alcohol using potassium permanganate under reflux conditions. The resultant product is purified through recrystallization.
  • Grignard Reaction: Another synthesis route includes the reaction of phenylmagnesium bromide with carbon dioxide followed by acidification to yield Benzoic-1-13C acid.
  • Industrial Production: In industrial settings, carbon-13 labeled precursors are utilized to scale up production while ensuring high purity and controlled reaction conditions .

Benzoic-1-13C acid finds extensive applications in scientific research:

  • Metabolic Studies: Its isotopic labeling allows researchers to trace metabolic pathways in various biological systems.
  • Nuclear Magnetic Resonance Spectroscopy: The unique properties of carbon-13 enhance the resolution and accuracy of NMR analyses.
  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals .

Research involving Benzoic-1-13C acid focuses on its interactions within biological systems, particularly regarding its inhibitory effects on microbial growth. Studies have shown that this compound can disrupt metabolic pathways crucial for microbial survival, which makes it valuable in understanding microbial metabolism and developing antimicrobial agents .

Several compounds are structurally similar to Benzoic-1-13C acid, each with unique properties:

Compound NameDescriptionUnique Aspects
Benzoic acidUnlabeled form; common carboxylic acid used in food preservationWidely used as a preservative
Benzoic acid-13C6All six carbon atoms labeled with carbon-13Useful for comprehensive studies on aromatic compounds
Benzoic acid-d5Five deuterium atoms replacing hydrogen atomsUseful in studies involving hydrogen bonding
Benzoic acid-13C7All seven carbon atoms labeled with carbon-13Provides insights into fully labeled aromatic systems

Uniqueness: Benzoic-1-13C acid is particularly unique due to its specific labeling at the carboxyl carbon atom. This selective isotopic labeling provides distinct advantages in research settings, allowing for precise tracking of the carboxyl group during

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1-~13~C)Benzoic acid

Dates

Modify: 2024-02-18

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